molecular formula C8H6F3N3O B13053142 6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B13053142
M. Wt: 217.15 g/mol
InChI Key: YKUMBJANLXYQGG-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that contains a trifluoromethyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves the reaction of trifluoromethylated alkenes with pyrazolones. This reaction is chemo- and regioselective, leading to the formation of the desired compound under mild conditions . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. The process involves the use of readily available starting materials and optimized reaction conditions to minimize byproducts and maximize yield . The synthesis route is straightforward, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H6F3N3O

Molecular Weight

217.15 g/mol

IUPAC Name

6-(trifluoromethyl)-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C8H6F3N3O/c9-8(10,11)5-2-1-4-7(14-5)12-3-6(15)13-4/h1-2H,3H2,(H,12,14)(H,13,15)

InChI Key

YKUMBJANLXYQGG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(N1)N=C(C=C2)C(F)(F)F

Origin of Product

United States

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